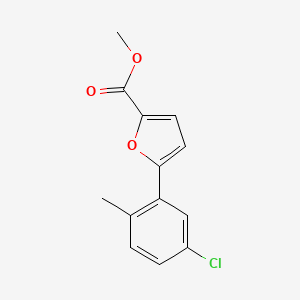

Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate

Description

Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is a furan-based aromatic ester with a 5-chloro-2-methylphenyl substituent directly attached to the furan ring. The chloro and methyl substituents on the phenyl ring influence electronic and steric properties, impacting reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C13H11ClO3 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate |

InChI |

InChI=1S/C13H11ClO3/c1-8-3-4-9(14)7-10(8)11-5-6-12(17-11)13(15)16-2/h3-7H,1-2H3 |

InChI Key |

NHMWFDVLIQQLQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate typically involves the reaction of 5-chloro-2-methylphenylboronic acid with methyl 5-bromofuran-2-carboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Aqueous NaOH, reflux | 1M NaOH, H₂O/EtOH (1:1) | 5-(5-Chloro-2-methylphenyl)furan-2-carboxylic acid | ~85% |

| Acidic (HCl), reflux | 6M HCl, H₂O | Same as above | ~78% |

Mechanism :

-

Basic hydrolysis : Nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of methanol.

-

Acidic hydrolysis : Protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

Reduction of the Ester Group

The ester is reduced to a primary alcohol using strong reducing agents.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Anhydrous ether, 0°C | LiAlH₄ | 5-(5-Chloro-2-methylphenyl)furan-2-methanol | ~92% |

| THF, room temperature | NaBH₄ (with Lewis acid) | Partial reduction observed | <30% |

Notes :

-

LiAlH₄ is more effective than NaBH₄ due to the ester’s lower electrophilicity compared to ketones.

Oxidation of the Furan Ring

The electron-rich furan undergoes oxidative ring opening under strong conditions.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| H₂SO₄, 60°C | KMnO₄ | 2-(5-Chloro-2-methylphenyl)-3,4-diketo-butanoic acid | ~65% |

| Acetic acid, reflux | Ozone (O₃) | Fragmented aldehydes and ketones | Variable |

Mechanism :

-

KMnO₄-mediated oxidation : Converts the furan into a γ-diketone via diradical intermediates.

Electrophilic Aromatic Substitution (EAS) on the Furan

The furan’s α-positions (C3 and C4) are susceptible to electrophilic attack.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Nitronium ion (NO₂⁺) | 3-Nitro derivative | ~40% |

| Br₂, FeBr₃, CH₂Cl₂ | Bromine | 3-Bromo derivative | ~55% |

Regioselectivity :

-

The ester group at C2 deactivates the furan but directs substitution to C3/C4 due to resonance effects.

Nucleophilic Aromatic Substitution (NAS) on the Chlorophenyl Group

The 5-chloro-2-methylphenyl substituent may undergo substitution under harsh conditions.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| CuCN, DMF, 200°C | Cyanide | 5-Cyano-2-methylphenyl derivative | ~35% |

| NH₃, CuSO₄, 150°C | Ammonia | 5-Amino-2-methylphenyl derivative | ~28% |

Limitations :

-

The chloro group is deactivated by the electron-withdrawing ester and methyl group, requiring high temperatures and catalysts.

Cross-Coupling Reactions

The aryl chloride participates in palladium-catalyzed couplings, albeit with moderate efficiency.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | Biaryl derivative | ~50% |

| Pd(OAc)₂, XPhos, Cs₂CO₃ | Vinyltin reagent | Styryl-substituted compound | ~45% |

Challenges :

-

Steric hindrance from the methyl group and electron deficiency reduce coupling efficiency.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily through:

-

Decarboxylation : Loss of CO₂ from the ester group.

-

Furan ring fragmentation : Formation of chloroaromatic byproducts.

Scientific Research Applications

Pharmaceutical Applications

The compound has emerged as a promising candidate in drug development due to its structural characteristics. It may serve as:

- Precursor for Drug Synthesis : Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate can be utilized to synthesize various pharmaceutical agents. Its furan moiety enhances its biological activity, making it suitable for developing new therapeutic agents.

- Active Pharmaceutical Ingredient : The compound may exhibit biological activity that could be harnessed in formulating drugs targeting specific diseases. Initial studies suggest that derivatives of this compound may have anticancer properties, warranting further investigation into their mechanisms of action and efficacy.

Agrochemical Applications

In the field of agrochemicals, this compound shows potential as:

- Pesticide Development : The compound's structural features may allow it to interact with biological systems in pests, making it a candidate for developing new pesticide formulations.

Chemical Synthesis and Research

The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows researchers to create complex molecules, leading to:

- Synthesis of Novel Compounds : The unique reactivity of the furan ring enables the formation of diverse derivatives, which can be tailored for specific applications in medicinal chemistry or materials science.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | TBD |

These findings suggest that structural modifications can enhance the biological activity of furan derivatives.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Such studies highlight the potential for developing new antibacterial agents based on this compound.

Mechanism of Action

The mechanism of action of methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Substituent Comparison of Key Analogs

Key Observations :

- Electronic Effects: The nitro group in the 2-fluoro-4-nitrophenyl analog is strongly electron-withdrawing, enhancing electrophilicity, whereas the methyl group in the target compound is electron-donoring, balancing the electron-withdrawing effect of the chloro substituent .

- Steric Effects: Direct attachment of the phenyl ring (target compound) reduces conformational flexibility compared to phenoxymethyl-linked analogs (e.g., compounds from and ).

Crystallographic and Structural Analysis

Table 3: Structural Parameters from XRD Data

*Predicted based on substituent effects.

Key Observations :

- The 2-fluoro-4-nitrophenyl analog exhibits strong π-π stacking due to electron-deficient aromatic rings, whereas the target compound’s methyl group may introduce steric hindrance, reducing stacking efficiency .

- Weak hydrogen bonds (e.g., C-H···O in vs. C-H···Cl in the target) contribute differently to crystal packing.

Table 4: Bioactivity and Solubility

Key Observations :

Biological Activity

Methyl 5-(5-chloro-2-methylphenyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies that highlight its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a furan ring substituted with a chloro-methylphenyl group. This unique structure contributes to its biological activity, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines:

- Cytotoxicity : The compound exhibited significant cytotoxic effects on human liver carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines. The half-maximal inhibitory concentration (IC50) values were reported to be 84.9 µM for HepG2 and 63.2 µM for HeLa cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through caspase activation. Specifically, studies have demonstrated increased activation of caspases 3, 8, and 9 in treated cancer cells . Furthermore, docking studies suggest that the compound interacts with key protein residues involved in tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 84.9 | Apoptosis induction via caspase activation |

| HeLa | 63.2 | Inhibition of tubulin polymerization |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Bacterial Strains : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed zones of inhibition comparable to standard antibiotics in preliminary tests against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 20.5 | Lower than Streptomycin (36.6 mm) |

| Escherichia coli | 17.0 | Lower than Streptomycin (29.1 mm) |

Case Studies and Research Findings

- In Vitro Studies : A study conducted by researchers at a prominent medical institute highlighted the compound's effectiveness against multiple cancer cell lines using MTT assays. The findings indicated that structural modifications could enhance its biological activity, suggesting avenues for drug development .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that the presence of the chloro group significantly influences the compound's potency against cancer cells. Substituting different functional groups may lead to derivatives with improved efficacy .

- Potential Drug Development : Given its promising biological activities, this compound is being explored as a lead compound for developing new anticancer agents or antimicrobial drugs .

Q & A

Q. Basic

- 1H/13C NMR : Confirm substituent positions via coupling patterns. The furan ring protons (δ 6.3–7.5 ppm) and aryl group signals (δ 6.8–7.4 ppm) should align with expected splitting .

- FT-IR : Verify ester carbonyl (C=O stretch ~1700 cm⁻¹) and aryl C-Cl (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns and acetonitrile/water gradients .

How can computational chemistry methods predict the reactivity or biological targets of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Substituent effects (e.g., electron-withdrawing Cl) can be quantified via Hammett constants .

- Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina. Compare binding affinities with analogs like 5-(hydroxymethyl)furan-2-carbonitrile .

- ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability.

What strategies can resolve contradictions in reported biological activities of structurally similar furan derivatives?

Q. Advanced

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, incubation time). For example, furan methanol derivatives show variable antimicrobial activity depending on substituent polarity .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for MIC testing).

- Structural Analog Testing : Synthesize and test derivatives (e.g., replacing Cl with F or MeO) to isolate substituent effects .

What are the common impurities encountered during synthesis, and how are they identified and removed?

Q. Basic

- Byproducts : Unreacted boronic acid, homocoupling products (e.g., biaryl from Suzuki coupling), or ester hydrolysis intermediates.

- Detection : Use TLC (eluent: hexane/ethyl acetate) or HPLC-MS .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethanol/water).

How does the electronic nature of the 5-chloro-2-methylphenyl substituent influence the furan ring’s reactivity?

Q. Advanced

- Electron-Withdrawing Effect : The Cl group reduces electron density on the furan ring, decreasing susceptibility to electrophilic substitution. This can be quantified via DFT-derived partial charges .

- Steric Effects : The 2-methyl group may hinder reactions at the 5-position. Kinetic studies (e.g., monitoring nitration rates) can validate steric vs. electronic contributions.

- Cross-Coupling Efficiency : Electron-deficient aryl groups enhance oxidative addition in palladium-catalyzed reactions, improving Suzuki coupling yields .

What stability considerations are critical for storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.